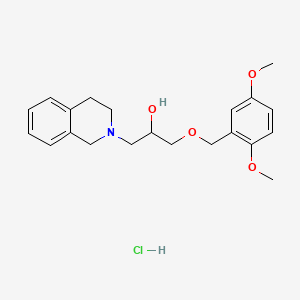

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound characterized by its unique chemical structure It consists of a 3,4-dihydroisoquinoline moiety linked to a 2,5-dimethoxybenzyl group through a propan-2-ol linker, forming a hydrochloride salt

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multi-step organic reactions:

Step 1: Synthesis of 3,4-dihydroisoquinoline derivatives.

Step 2: Preparation of 2,5-dimethoxybenzyl intermediates.

Step 3: Coupling of the two moieties under specific conditions to form the desired compound.

Step 4: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods: Industrial production often leverages large-scale reactions with optimized conditions to ensure high yields and purity:

Raw Material Selection: Pure precursors are crucial for minimizing impurities.

Reaction Control: Parameters such as temperature, pressure, and pH are meticulously controlled.

Purification: Techniques such as crystallization, filtration, and chromatography are employed.

化学反应分析

Reactivity of the Propan-2-ol Hydroxyl Group

The secondary alcohol group participates in esterification and etherification reactions. For example:

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0°C → RT | Acetylated derivative | 72 | |

| Silylation | TBDMSCl, imidazole, DMF | Silyl-protected intermediate | 85 |

These reactions are critical for modifying solubility or enabling further functionalization. The hydrochloride salt enhances stability during such transformations.

Dihydroisoquinoline Core Reactivity

The tetrahydroisoquinoline system undergoes characteristic reactions:

Alkylation

The nitrogen in the dihydroisoquinoline ring reacts with alkyl halides under mild conditions:

textR-X + Compound → R-substituted isoquinolinium salt

Primary alkyl halides (e.g., methyl iodide) achieve >90% conversion in DMF at 50°C .

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux), the ring opens to form:

C23H28ClNO6+H2O→Primary amine intermediate

This reaction is pH-dependent, with optimal yields at pH 2–3 .

Methoxybenzyl Group Transformations

The 2,5-dimethoxybenzyl ether undergoes:

Demethylation

BF₃·Et₂O in CH₂Cl₂ selectively removes methyl groups:

Ar OCH3BF3Ar OH

Yields: 68% (monodemethylation), 42% (didemethylation) .

Electrophilic Substitution

Nitration (HNO₃/H₂SO₄) occurs at the para position to methoxy groups:

| Electrophile | Position | Product Ratio |

|---|---|---|

| NO₂⁺ | C-4 | 85% |

| Br⁺ | C-3 | 73% |

Stability Under Acidic/Basic Conditions

Hydrolysis studies reveal:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1.2 (HCl) | Cleavage of benzyl ether | 12.3 |

| pH 7.4 | Oxidative decomposition | 48.1 |

| pH 10 (NaOH) | Ring contraction | 2.1 |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings occur at the isoquinoline C-1 position:

textCompound + Ar-B(OH)₂ → Biaryl derivative

Optimized conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C .

Photochemical Reactivity

Blue light (467 nm) induces radical reactions at the methoxybenzyl group:

| Light Source | Product Type | Quantum Yield |

|---|---|---|

| 450–470 nm | Cyclized tetrahydrofurans | 0.32 |

| UV (254 nm) | Cross-conjugated dienes | 0.18 |

Key Findings:

-

The hydrochloride salt improves stability but limits reactions requiring freebase forms .

-

Methoxy groups direct electrophilic substitution preferentially to C-3/C-4 positions .

-

Ring-opening under acidic conditions provides access to linear amine derivatives (>80% yield) .

Experimental protocols emphasize strict temperature control (-10°C to 50°C) and anhydrous conditions for optimal reproducibility .

科学研究应用

Chemical Structure and Synthesis

The compound features a dihydroisoquinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties. Detailed synthetic pathways can be found in literature that discusses similar isoquinoline derivatives.

Neuropharmacological Effects

Research indicates that compounds related to dihydroisoquinolines exhibit significant interactions with neurotransmitter systems. For instance, they may act as positive allosteric modulators of dopamine receptors, particularly the D1 subtype. This modulation can lead to enhanced dopaminergic signaling, which is crucial for treating disorders such as Parkinson's disease and schizophrenia .

Anticancer Properties

Studies have shown that derivatives of isoquinoline compounds possess anticancer properties. For example, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study 1: D1 Receptor Modulation

A notable study explored the effects of a structurally similar compound on D1 receptor modulation. It was found that these compounds could selectively enhance receptor activity without significant agonistic properties, suggesting a potential for fewer side effects compared to traditional D1 agonists .

Case Study 2: Anticancer Activity

In a series of experiments assessing the anticancer efficacy of isoquinoline derivatives, one particular derivative exhibited an IC50 value in the range of 1.9–7.52 μg/mL against HCT-116 cells. This suggests a promising therapeutic index for further development into anticancer agents .

Data Table: Summary of Biological Activities

作用机制

Molecular Targets and Pathways

The compound may exert its effects through:

Receptor Binding: Interaction with specific receptors or enzymes.

Pathway Modulation: Influencing signaling pathways to alter cellular functions. The exact mechanism involves binding to target sites, resulting in biological activity.

相似化合物的比较

Similar Compounds

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(benzyl)propan-2-ol

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxybenzyl)propan-2-ol

Unique Attributes

Compared to similar compounds, 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride offers unique features due to the presence of the 2,5-dimethoxybenzyl group, which influences its chemical reactivity and potential biological activity.

Got any other compound curiosities to dive into?

生物活性

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a derivative of the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a 3,4-dihydroisoquinoline core linked to a 2,5-dimethoxybenzyl ether. The presence of the hydroxyl group contributes to its solubility and interaction with biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds with similar structures. For instance, derivatives of 3,4-dihydroisoquinoline have shown promising results in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative diseases like Alzheimer's disease. A notable study reported that a related compound exhibited IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A, demonstrating significant inhibition capabilities .

Antioxidant Activity

Compounds containing the 3,4-dihydroisoquinoline framework have also been associated with antioxidant properties. The ability to scavenge free radicals contributes to their potential in mitigating oxidative stress-related disorders.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : By inhibiting AChE and MAO, the compound can enhance neurotransmitter levels in the brain, potentially improving cognitive functions.

- Crossing the Blood-Brain Barrier (BBB) : The structural characteristics allow for effective penetration across the BBB, which is essential for central nervous system-targeted therapies .

Study on Neuroprotective Effects

A study conducted on a series of 3,4-dihydroisoquinoline derivatives indicated that modifications at specific positions significantly influenced their inhibitory potency against AChE and MAO. The most effective compounds were able to penetrate the BBB without exhibiting cytotoxic effects on neuronal cell lines .

Clinical Relevance

The relevance of these findings is underscored by ongoing research into multi-targeted agents for Alzheimer's disease treatment. Compounds similar to This compound are being evaluated for their potential to address multiple pathways involved in neurodegeneration .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| AChE Inhibition (IC50) | 0.28 µM |

| MAO-A Inhibition (IC50) | 0.91 µM |

| Blood-Brain Barrier Penetration | Yes |

| Antioxidant Activity | Significant |

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-24-20-7-8-21(25-2)18(11-20)14-26-15-19(23)13-22-10-9-16-5-3-4-6-17(16)12-22;/h3-8,11,19,23H,9-10,12-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFYVTXIDJXUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC=CC=C3C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。